Cas no 1713589-48-0 (4-Chloro-2-ethyl-5-methyl-pyrimidine)

4-Chloro-2-ethyl-5-methyl-pyrimidine 化学的及び物理的性質
名前と識別子
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- 4-Chloro-2-ethyl-5-methyl-pyrimidine
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- インチ: 1S/C7H9ClN2/c1-3-6-9-4-5(2)7(8)10-6/h4H,3H2,1-2H3
- InChIKey: LESNMXQCIYJQNF-UHFFFAOYSA-N
- ほほえんだ: C1(CC)=NC=C(C)C(Cl)=N1
4-Chloro-2-ethyl-5-methyl-pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM510622-1g |
4-Chloro-2-ethyl-5-methylpyrimidine |
1713589-48-0 | 97% | 1g |
$666 | 2023-02-02 |
4-Chloro-2-ethyl-5-methyl-pyrimidine 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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4-Chloro-2-ethyl-5-methyl-pyrimidineに関する追加情報
Introduction to 4-Chloro-2-ethyl-5-methyl-pyrimidine (CAS No. 1713589-48-0)
4-Chloro-2-ethyl-5-methyl-pyrimidine, with the chemical formula C₇H₈ClN₂, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrimidine class, which is widely recognized for its diverse biological activities and industrial applications. The presence of a chlorine substituent at the 4-position, combined with ethyl and methyl groups at the 2- and 5-positions respectively, imparts unique reactivity that makes it a valuable building block in synthetic chemistry.
The synthesis of 4-Chloro-2-ethyl-5-methyl-pyrimidine typically involves multi-step organic reactions, often starting from readily available pyrimidine precursors. The chlorination step is crucial, as it introduces the necessary electrophilic center for further functionalization. Recent advancements in catalytic methods have improved the efficiency and selectivity of this process, reducing byproducts and enhancing yield.
In recent years, 4-Chloro-2-ethyl-5-methyl-pyrimidine has garnered attention in the development of novel therapeutic agents. Pyrimidine derivatives are known for their role in inhibiting various enzymes and receptors involved in metabolic pathways. For instance, modifications at the 2- and 5-positions can influence binding affinity to target proteins, making this compound a promising candidate for drug discovery.
One of the most compelling applications of 4-Chloro-2-ethyl-5-methyl-pyrimidine is in the synthesis of antiviral and anticancer drugs. Researchers have leveraged its structural framework to develop compounds that disrupt viral replication or inhibit tumor growth. The chlorine atom at the 4-position allows for further derivatization, enabling the creation of diverse pharmacophores. For example, recent studies have explored its use in generating nucleoside analogs that exhibit potent antiviral activity against RNA viruses.
The agrochemical industry also benefits from 4-Chloro-2-ethyl-5-methyl-pyrimidine, where it serves as a precursor for herbicides and fungicides. Its ability to undergo cross-coupling reactions with various organic halides makes it a versatile intermediate in designing crop protection agents. These derivatives often exhibit improved efficacy and environmental safety compared to traditional agrochemicals.
From a computational chemistry perspective, 4-Chloro-2-ethyl-5-methyl-pyrimidine has been studied to understand its molecular interactions and mechanistic pathways. Advanced computational methods, such as density functional theory (DFT), have been employed to predict its reactivity and stability. These insights are crucial for optimizing synthetic routes and designing derivatives with enhanced properties.
The pharmaceutical industry's demand for 4-Chloro-2-ethyl-5-methyl-pyrimidine continues to grow as new therapeutic targets are identified. Its role in fragment-based drug design has been particularly noteworthy, where small molecules like this compound are used to identify lead compounds through high-throughput screening. The ability to modify its structure allows chemists to fine-tune pharmacokinetic and pharmacodynamic profiles.
In conclusion, 4-Chloro-2-ethyl-5-methyl-pyrimidine (CAS No. 1713589-48-0) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse chemical modifications, making it indispensable in drug discovery and crop protection research. As synthetic methodologies and computational techniques advance, the potential applications of this compound are expected to expand further.
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